Stereochemical Purity and Pharmacopeial Traceability Achievable with (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
Commercially available (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS 1038924-70-7) is supplied with a Certificate of Analysis documenting HPLC purity of ≥98% and identity confirmed by ¹H NMR, IR, and mass spectrometry . In contrast, the (3S,5S)-diastereomer impurity (Sacubitril Impurity 3, CAS 1038925-00-6) is typically available at >95% purity without equivalent characterization depth in standard catalogs . For regulatory submissions including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), this characterization gap is material because ICH Q3A/B guidelines require impurity reference standards used for quantitative analysis to be of known purity and fully characterized.
| Evidence Dimension | Purity by HPLC and extent of characterization documentation |
|---|---|
| Target Compound Data | Purity ≥98% (HPLC); CoA includes ¹H NMR, IR, MS, water content (KF), and assay potency calculation . |
| Comparator Or Baseline | Sacubitril Impurity 3 (CAS 1038925-00-6, (3S,5S)-diastereomer): Purity >95% (HPLC); standard vendor catalog listing without guaranteed comprehensive characterization . |
| Quantified Difference | ≥3 percentage point purity advantage; documented multi-technique characterization vs. basic purity-only specification. |
| Conditions | Vendor Certificate of Analysis comparison; BOC Sciences and Naarini catalog data. |
Why This Matters
Higher purity and documented characterization directly reduce the risk of systematic error in impurity quantification during ANDA/NDA analytical sections, supporting regulatory acceptance.
